molecular formula C18H19N5OS B11989266 N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide

N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide

Cat. No.: B11989266
M. Wt: 353.4 g/mol
InChI Key: DMXYHIJCHIMLTD-UHFFFAOYSA-N
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Description

N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide is a chemical compound with the molecular formula C18H19N5OS and a molecular weight of 353.449 g/mol . This compound is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide typically involves the reaction of N-isopropyl-N-phenylacetamide with 1-phenyl-1H-tetrazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide is unique due to its specific substitution pattern and the presence of both isopropyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propan-2-ylacetamide

InChI

InChI=1S/C18H19N5OS/c1-14(2)22(15-9-5-3-6-10-15)17(24)13-25-18-19-20-21-23(18)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3

InChI Key

DMXYHIJCHIMLTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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